molecular formula C13H13BrN2O3 B13112364 tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate

tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate

Cat. No.: B13112364
M. Wt: 325.16 g/mol
InChI Key: NZMBEPTWCSAUBZ-UHFFFAOYSA-N
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Description

Structural Characteristics and Tautomeric Behavior

Molecular Architecture: Indazole Core and Substituent Configuration

The indazole core of this compound consists of a bicyclic framework featuring a benzene ring fused to a pyrazole ring. The substitution pattern at positions 3 (formyl), 6 (bromo), and 1 (tert-butyl carboxylate) creates distinct electronic and steric effects that govern its reactivity and stability.

Positional Effects of Bromo and Formyl Groups at C6 and C3

The bromine atom at C6 acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to the C4 and C5 positions. This halogen’s steric bulk further influences the molecule’s planar geometry, potentially hindering interactions at adjacent sites. The formyl group at C3 introduces electrophilic character, enabling nucleophilic additions such as Schiff base formation or condensations with amines. This dual functionality makes the compound a versatile intermediate for synthesizing derivatives with tailored properties.

Substituent Position Electronic Effect Reactivity Implications
Bromo C6 Electron-withdrawing Directs electrophilic substitution to C4/C5
Formyl C3 Electron-withdrawing Facilitates nucleophilic additions
Steric and Electronic Influence of tert-Butyl Carboxylate Protecting Group

The tert-butyl carboxylate group at N1 serves dual roles:

  • Steric shielding : The bulky tert-butyl moiety protects the N1 position from undesired reactions, enhancing stability during synthetic modifications.
  • Electronic modulation : The electron-donating nature of the tert-butyl group slightly offsets the electron-withdrawing effects of the bromine and formyl substituents, balancing the indazole ring’s overall electron density. This group also improves solubility in non-polar solvents, facilitating purification processes.

Tautomerism in Indazole Derivatives: 1H vs 2H Configurational Dynamics

Indazoles exhibit tautomerism between 1H (hydrogen at N1) and 2H (hydrogen at N2) forms. In tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate, the tert-butyl carboxylate group locks the tautomeric equilibrium in the 1H configuration by sterically occupying the N1 position. Computational studies of analogous indazoles suggest that electron-withdrawing substituents (e.g., formyl) stabilize the 1H form by delocalizing electron density away from N2. This tautomeric preference ensures consistent reactivity patterns in downstream applications.

Comparative Analysis with Related Bromoformylindazole Analogues

Substituent Positioning and Reactivity
  • 3-Formyl-1H-indazole-5-carboxylic acid : The absence of a bromine atom at C6 reduces steric hindrance, allowing easier functionalization at C4. However, the carboxylic acid group at C5 introduces hydrogen-bonding capabilities absent in the target compound.
  • 1H-Indazole-3-carboxylic acid methyl ester : Replacement of the formyl group with a methyl ester at C3 diminishes electrophilicity, shifting reactivity toward ester hydrolysis rather than nucleophilic addition.
Functional Group Synergy

The combination of bromine (C6), formyl (C3), and tert-butyl carboxylate (N1) in the target compound creates a unique electronic profile. For example, the bromine atom’s inductive effect enhances the formyl group’s electrophilicity, while the tert-butyl group mitigates excessive electron withdrawal. This synergy is absent in analogues with single functional groups, underscoring the compound’s utility in multi-step syntheses.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

tert-butyl 6-bromo-3-formylindazole-1-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-6-8(14)4-5-9(11)10(7-17)15-16/h4-7H,1-3H3

InChI Key

NZMBEPTWCSAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reducing the formyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of indazole have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the efficacy of indazole derivatives in inhibiting the MmpL3 protein, which is crucial for the survival of the tuberculosis bacterium . Such findings suggest that this compound could serve as a lead compound for developing new anti-tubercular drugs.

Anti-cancer Potential
Indazole derivatives have also been explored for their anti-cancer properties. The compound's ability to modulate cellular pathways involved in cancer cell proliferation and apoptosis has been documented. For example, certain indazole derivatives have shown promise in inhibiting growth in various cancer cell lines by targeting specific kinases involved in tumor progression . This positions this compound as a potential candidate for further investigation in cancer therapeutics.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for synthesizing more complex molecules. For instance, it can be employed in the synthesis of biologically active compounds through reactions such as nucleophilic substitutions and cycloadditions . The ability to modify the tert-butyl group further enhances its utility in creating diverse chemical entities.

Use in Peptide Synthesis
In peptide synthesis, this compound can be utilized as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The stability of the tert-butyl group under standard deprotection conditions makes it an ideal candidate for this application . This method is crucial for producing peptides with specific sequences that may have therapeutic implications.

Material Science

Polymeric Applications
The compound has potential applications in the development of polymeric materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Preliminary studies suggest that indazole-containing polymers exhibit improved performance characteristics compared to their non-indazole counterparts . This opens avenues for creating advanced materials suitable for various industrial applications.

Case Studies and Data Tables

Application Area Study Reference Key Findings
Antimicrobial Activity Indazole derivatives inhibit MmpL3 protein, effective against Mycobacterium tuberculosis.
Anti-cancer Potential Modulates pathways involved in cancer cell growth; effective against multiple cancer cell lines.
Organic Synthesis Serves as a versatile building block; applicable in nucleophilic substitutions and cycloadditions.
Peptide Synthesis Useful as a protecting group during solid-phase peptide synthesis.
Polymeric Applications Indazole-containing polymers show enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The formyl group and bromine atom in the compound may play a role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Boc-protected indazole derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences vs. Target Compound
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 877264-77-2 Br (6) 0.89 Lacks formyl group at position 3
tert-Butyl 7-bromo-1H-indazole-1-carboxylate 1092352-37-8 Br (7) 0.87 Bromine at position 7 instead of 6
tert-Butyl 3-formyl-1H-indazole-1-carboxylate 882188-88-7 CHO (3) 0.81 Lacks bromine at position 6
tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate 811451-19-1 CN (6), I (3) N/A Cyano at position 6, iodo at position 3
tert-Butyl 6-amino-1H-indazole-1-carboxylate 219503-81-8 NH₂ (6) 0.79 Amino group replaces bromine

Physicochemical and Reactivity Insights

Substituent Position Effects: Bromine at position 6 (target compound) vs. 7 (CAS 1092352-37-8) alters steric and electronic profiles. Position 6 bromination directs reactivity toward electrophilic substitution at position 4 or 5, while position 7 bromine may hinder such pathways . The formyl group at position 3 enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine condensations) compared to non-formylated analogues like CAS 877264-77-2 .

Functional Group Comparisons: The cyano-iodo derivative (CAS 811451-19-1) has a higher molecular weight (369.16 g/mol) due to iodine but reduced solubility in polar solvents compared to the bromo-formyl target .

Synthetic Utility: The target compound’s bromine and formyl groups make it a versatile intermediate for Suzuki-Miyaura couplings (Br) and Schiff base formations (CHO).

Biological Activity

Tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been recognized for their potential in treating various diseases. They exhibit a range of biological activities such as:

  • Anticancer : Indazole derivatives have shown efficacy against different cancer cell lines.
  • Antimicrobial : These compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indazole ring system interacts with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, enhancing the compound's reactivity and potential for forming biologically active derivatives.
  • Substitution Reactions : The bromine atom allows for substitution reactions, which can modify the compound’s biological properties.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effectiveness Reference
AnticancerInhibits growth in various cancer cell lines
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation in vitro

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests its potential as an anticancer agent.
  • Antimicrobial Properties :
    • Research indicated that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin in some assays .
  • Anti-inflammatory Effects :
    • In an experimental model of inflammation, the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential use in inflammatory disorders.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

  • Bioavailability : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for central nervous system applications .

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